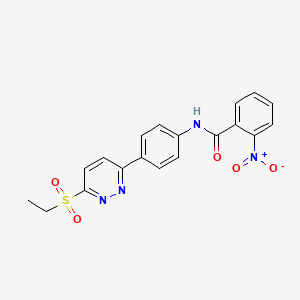

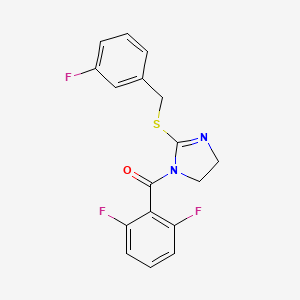

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

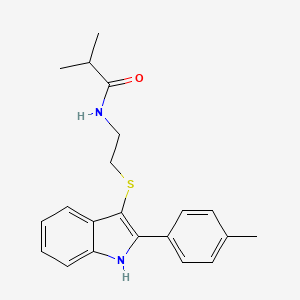

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a derivative of 1,3,4-thiadiazole . This compound is part of a series of novel 1,3,4-thiadiazole derivatives that were designed, synthesized, and evaluated for their in vitro antitumor activities .

Synthesis Analysis

The synthesis of this compound is part of a broader effort to develop novel chemical structures with high efficacy, low toxicity, a minimum of undesirable side effects, and acceptable resistance profiles . The 1,3,4-thiadiazole ring system, which is a significant component of this compound, plays a crucial role in medicinal chemistry .Molecular Structure Analysis

The molecular structure of this compound includes an amide moiety and a 1,3,4-thiadiazole ring, which is an important heterocyclic core in medicinal chemistry . This structure is part of the reason why 1,3,4-thiadiazole derivatives exhibit a broad spectrum of interesting pharmacological properties .科学的研究の応用

1. Analytical Method Development

- Bayne, Rogers, and Crisologo (1975) developed a method for the analysis of acetazolamide, a related 1,3,4-thiadiazole derivative, in plasma using high-pressure liquid chromatography. This demonstrates the potential for analytical methods involving similar compounds (Bayne, Rogers, & Crisologo, 1975).

2. Chemical Synthesis and Evaluation

- Shukla et al. (2012) synthesized and evaluated BPTES analogs, which include 1,3,4-thiadiazole derivatives, as glutaminase inhibitors. Their work suggests the utility of such compounds in biochemical research and drug development (Shukla et al., 2012).

- Almasirad et al. (2016) designed, synthesized, and evaluated a series of novel 1,3,4-thiadiazole derivatives for their antitumor activities, highlighting the potential of these compounds in cancer research (Almasirad et al., 2016).

3. Biological Activity Research

- Saeedi et al. (2020) investigated 5-arylisoxazole-1,3,4-thiadiazole hybrids, a category encompassing the given compound, for their α-glucosidase inhibitory activity. Their research is significant for understanding the biological activity of these compounds (Saeedi et al., 2020).

- El-Sayed and Shaldom (2015) synthesized heterocyclic compounds derived from a 1,3,4-thiadiazol-2-amine, assessing their antimicrobial and surface activities. This research is pivotal in exploring the compound's applications in antimicrobial studies (El-Sayed & Shaldom, 2015).

4. Antituberculosis and Antifungal Applications

- Foroumadi, Mirzaei, and Shafiee (2001) synthesized and evaluated 2-aryl-1,3,4-thiadiazole derivatives, related to the compound , for their antituberculosis activity. This indicates potential applications in tuberculosis treatment research (Foroumadi, Mirzaei, & Shafiee, 2001).

- Chen, Li, and Han (2000) prepared 1,3,4-oxadiazole/thiadiazole derivatives as potential fungicides, demonstrating the applicability of such compounds in agricultural and biological research (Chen, Li, & Han, 2000).

将来の方向性

作用機序

Target of Action

The primary target of Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is the sigma-1 receptor . This receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface . It has been identified as an effective target in cancer treatment, with a high density of sigma receptors found in various cancer cell lines, including prostate, lung, and breast .

Mode of Action

The compound acts as an agonist for the human sigma-1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, is the sigma-1 receptor

Biochemical Pathways

Sigma-1 receptors are known to play a crucial role in the biology of cancer , and their modulation can affect various cellular processes, including cell proliferation and survival, and the response to oxidative stress .

Result of Action

The compound has been shown to exhibit potent cytotoxic activity against the MCF-7 breast cancer cell line . This suggests that the compound’s action results in the death of cancer cells, potentially making it useful in the treatment of cancer .

特性

IUPAC Name |

ethyl 2-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4S2/c1-2-24-12(22)7-17-11(21)8-25-15-20-19-14(26-15)18-13(23)9-5-3-4-6-10(9)16/h3-6H,2,7-8H2,1H3,(H,17,21)(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRYNPUAMGIZTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)

![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)

![3-(2-Methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2437183.png)